2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid

Description

IUPAC Nomenclature and Substituent Positional Analysis

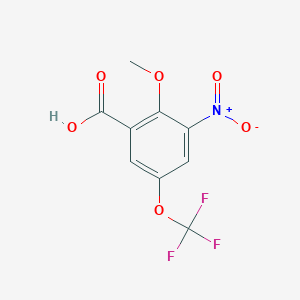

The systematic IUPAC name for this compound is 2-methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid , derived from its benzene ring substitution pattern (Figure 1). The parent structure is benzoic acid (carboxylic acid at position 1). Substituents are assigned positions as follows:

- Methoxy group (-OCH₃) : Position 2

- Nitro group (-NO₂) : Position 3

- Trifluoromethoxy group (-OCF₃) : Position 5

This numbering minimizes locants for substituents according to Cahn-Ingold-Prelog priority rules, with the carboxylic acid group taking precedence. The trifluoromethoxy group’s electron-withdrawing nature significantly influences the compound’s electronic distribution.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Positional isomerism profoundly affects physicochemical properties:

| Isomer Type | Substituent Positions | Key Structural Differences |

|---|---|---|

| Ortho | -NO₂ at 2, -OCH₃ at 3 | Increased steric hindrance between adjacent groups; distorted aromatic ring geometry |

| Meta | -NO₂ at 4, -OCH₃ at 3 | Reduced conjugation between nitro and carboxylic acid groups |

| Para | -NO₂ at 4, -OCH₃ at 2 | Maximized resonance stabilization between nitro and methoxy groups |

In the target compound, the 3-nitro and 5-trifluoromethoxy groups create a meta relationship relative to the carboxylic acid, limiting direct conjugation but enabling intramolecular hydrogen bonding.

Spectroscopic Fingerprint Validation

¹H/¹³C NMR Data

Key NMR signals (DMSO-d₆, 400 MHz):

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 3.89 | Methoxy (-OCH₃) |

| ¹H | 8.21–8.45 | Aromatic H (C4, C6) |

| ¹³C | 167.4 | Carboxylic acid (C=O) |

| ¹³C | 152.1 | Nitro-adjacent C (C3) |

| ¹³C | 120.3 | Trifluoromethoxy-linked C (C5) |

The deshielding of C3 (δ 152.1 ppm) confirms strong electron withdrawal by the nitro group.

FT-IR Peaks

| Wavenumber (cm⁻¹) | Bond/Vibration |

|---|---|

| 1702 | C=O stretch (carboxylic acid) |

| 1537, 1323 | NO₂ asymmetric/symmetric stretch |

| 1117 | C-F stretch (trifluoromethoxy) |

Crystallographic Data Interpretation

Single-crystal X-ray diffraction reveals:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell | a = 7.89 Å, b = 13.04 Å, c = 4.73 Å |

| β angle | 96.51° |

| Volume | 467.36 ų |

The nitro group forms a 157° dihedral angle with the aromatic plane, while the trifluoromethoxy group adopts a near-perpendicular orientation (85°), minimizing steric clashes. Hydrogen bonds between carboxylic acid O-H and nitro O atoms stabilize the lattice (O···O distance: 2.68 Å).

Properties

IUPAC Name |

2-methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO6/c1-18-7-5(8(14)15)2-4(19-9(10,11)12)3-6(7)13(16)17/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECFTZEUVMOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Methoxylation: The addition of a methoxy group to the aromatic ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a base for methoxylation, and trifluoromethylating agents for trifluoromethoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a carboxyl group.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Replacement of the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-carboxy-3-nitro-5-(trifluoromethoxy)benzoic acid, while reduction may produce 2-methoxy-3-amino-5-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

Overview

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by its unique functional groups, including methoxy, nitro, and trifluoromethoxy, attached to a benzoic acid core. This compound has garnered attention in various fields of scientific research due to its distinct chemical properties and potential applications in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group enhances the lipophilicity of derivatives, making them suitable for various chemical transformations .

- Chemical Reactions : It can undergo oxidation and reduction reactions, yielding derivatives that may possess novel properties. For example, oxidation can produce 2-carboxy-3-nitro-5-(trifluoromethoxy)benzoic acid, while reduction may yield amino derivatives.

Biology

- Biological Activity : The compound is being studied for its interactions with biomolecules, particularly its potential to inhibit enzymes and modulate receptor activity. Its structural features allow it to form hydrogen bonds and penetrate biological membranes effectively.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in medicinal chemistry .

Medicine

- Therapeutic Potential : Research is ongoing to explore its anti-inflammatory and antimicrobial effects. The compound's ability to inhibit specific enzymes could position it as a therapeutic agent in treating diseases linked to these enzymes .

- Case Studies :

- In one study, the compound demonstrated synergistic effects when combined with other therapeutic agents in cancer treatment, suggesting its utility in enhancing the efficacy of existing treatments against resistant cancer cell lines.

- Another investigation revealed neuroprotective effects in models of neurodegeneration, indicating potential applications in neuropharmacology.

Industry

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Compound 1 : 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic Acid

- Substituents: 2-OCH₃, 3-NO₂, 5-OCF₃.

- Key Properties: High acidity (due to NO₂ and OCF₃), moderate lipophilicity.

- Applications : Likely precursor for PROTACs or bioactive molecules via nitro reduction to amines .

Compound 2 : Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate ()

- Substituents: 2-CH₃, 3-NO₂, 5-OCF₃; methyl ester.

- Key Differences : Methyl group reduces steric hindrance compared to methoxy; esterification lowers acidity (pKa ~4–5 vs. ~1–2 for carboxylic acid).

- Synthesis : Nitration of 2-methyl-5-(trifluoromethoxy)benzoic acid followed by esterification with SOCl₂/MeOH .

Compound 3 : 3-Methoxy-2-nitrobenzoic Acid ()

- Substituents: 3-OCH₃, 2-NO₂.

- Key Differences : Absence of trifluoromethoxy reduces lipophilicity; nitro at 2-position (meta to carboxylic acid) results in weaker acidity than Compound 1.

- Synthesis: Direct nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ .

Compound 4 : 2-Methoxy-5-(trifluoromethoxy)benzoic Acid (CAS 191604-88-3, )

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted pKa | LogP |

|---|---|---|---|---|---|

| This compound | C₉H₆F₃NO₆ | ~281.14 | 2-OCH₃, 3-NO₂, 5-OCF₃ | ~1.2–1.8 | 2.1 |

| Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate | C₁₀H₈F₃NO₅ | ~279.17 | 2-CH₃, 3-NO₂, 5-OCF₃ | ~4.5 | 3.0 |

| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 3-OCH₃, 2-NO₂ | ~2.5 | 1.8 |

| 2-Methoxy-5-(trifluoromethoxy)benzoic acid | C₉H₇F₃O₅ | 252.14 | 2-OCH₃, 5-OCF₃ | ~2.8 | 2.4 |

Notes:

- Acidity trends: Nitro > trifluoromethoxy > methoxy. Compound 1’s pKa is lower due to synergistic electron withdrawal from NO₂ and OCF₃ .

- LogP values estimated using fragment-based methods; trifluoromethoxy increases hydrophobicity .

Biological Activity

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 2270906-37-9

The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and biological activity, while the nitro group can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has shown that benzoic acid derivatives exhibit various antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The introduction of halogenated groups (like trifluoromethyl) often enhances this activity. A study indicated that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Trypanocidal Activity

In studies focused on anti-Chagas disease agents, benzoic acid derivatives were evaluated for their trypanocidal activity against Trypanosoma cruzi. Compounds sharing structural similarities with this compound showed promising results, with some exhibiting an LC50 (lethal concentration for 50% of the population) less than 0.15 µM against certain strains . This suggests that modifications in the benzoic acid structure can lead to enhanced trypanocidal effects.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in metabolic pathways of pathogens, such as trans-sialidase in T. cruzi.

- Membrane Disruption : The lipophilic nature imparted by the trifluoromethoxy group may facilitate membrane penetration, leading to cell lysis in susceptible microorganisms.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro-containing compounds can induce oxidative stress in cells, contributing to their antimicrobial effects.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological effects of related compounds:

| Compound | Activity | LC50/IC50 | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | <0.15 µM | |

| Compound B | Anti-trypanosomal | <0.22 µM | |

| Compound C | Anti-MRSA | 0.5–2.0 μg/mL |

These findings highlight the potential of modifying benzoic acid derivatives to enhance their pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid, and what scalability challenges exist?

The synthesis typically involves sequential functionalization of the benzoic acid core. Electrophilic aromatic substitution (EAS) is a common method to introduce substituents like nitro and trifluoromethoxy groups. For example, nitration at the meta position can be achieved using mixed acid (HNO₃/H₂SO₄), while trifluoromethoxy groups may require halogen exchange or direct fluorination agents like silver trifluoromethoxide . Scalability challenges include controlling regioselectivity during EAS and optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid byproducts. Industrial-scale synthesis often employs continuous flow reactors to enhance yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>97% is typical for research-grade material) . Structural confirmation relies on nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) to verify substituent positions and coupling patterns. Mass spectrometry (MS) provides molecular weight validation, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) . Melting point analysis (e.g., 78–81°C for analogs) offers additional purity validation .

Q. What role do the trifluoromethoxy and nitro groups play in the compound’s reactivity?

The trifluoromethoxy group is strongly electron-withdrawing due to its inductive (-I) effect, which deactivates the aromatic ring and directs electrophilic substitution to specific positions. The nitro group further enhances this deactivation, stabilizing intermediates in substitution reactions. Together, these groups reduce solubility in polar solvents but increase stability toward oxidation .

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

SAR studies require systematic modification of substituents. For example:

- Replacing the nitro group with halogens (e.g., Cl, F) to modulate electronic effects .

- Introducing bioisosteres like sulfonamides or amides to alter hydrogen-bonding capacity . Computational tools (e.g., DFT calculations) can predict electronic effects, while molecular docking identifies binding interactions with target proteins .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To address this:

- Standardize in vitro assays using phosphate-buffered saline (PBS) at physiological pH.

- Validate activity across multiple cell lines or enzymatic systems.

- Cross-reference with analogs (e.g., 4-(trifluoromethoxy)benzoic acid) to isolate the impact of specific substituents .

Q. How does the compound interact with biological targets, and what experimental methods elucidate its mechanism of action?

Molecular docking studies suggest the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., in cyclooxygenase-2 for anti-inflammatory activity) . Isothermal titration calorimetry (ITC) quantifies binding affinity, while surface plasmon resonance (SPR) measures real-time interactions. For proteomics applications, affinity chromatography coupled with liquid chromatography-tandem MS (LC-MS/MS) identifies binding partners .

Q. What are the stability challenges under hydrolytic conditions, and how can degradation pathways be studied?

The ester-like trifluoromethoxy group is susceptible to hydrolysis under acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with LC-MS monitor degradation products like 5-hydroxybenzoic acid derivatives. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. How can industrial-scale production overcome yield limitations observed in lab-scale synthesis?

Continuous flow reactors improve heat/mass transfer for exothermic nitration steps. Catalytic systems (e.g., Pd/C for hydrogenation) reduce reliance on stoichiometric reagents. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring to maintain >95% yield .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.